molecular formula C12H12N2OS B1451649 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-36-4

5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine

Cat. No. B1451649
CAS RN: 64064-36-4
M. Wt: 232.3 g/mol
InChI Key: RAAQKPHNTPUHRS-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated the synthesis and characterization of complexes derived from related ligands showing significant anti-cancer activity. For example, gold (III) and nickel (II) complexes with tetrazole-triazole compounds, which are structurally related to the query compound, have been synthesized and shown to exhibit cytotoxic effects against breast cancer cell lines. This suggests potential applications in developing new cancer therapies (Ghani & Alabdali, 2022).

Antiulcer Activity

Compounds with a similar structural motif have been synthesized and evaluated for their antiulcer activity. The modification of these compounds, particularly through methoxy substitution, has been found to enhance their antiulcer potential, indicating their use in designing new treatments for ulcerative conditions (Subudhi, Panda, & Bhatta, 2009).

Aromatic Transformation

Studies on the aromatic transformation of dihydropyridines into pyridines under specific conditions have revealed insights into the synthesis and reactivity of these compounds. Such transformations underscore the versatility of pyridine derivatives in organic synthesis, providing pathways for creating novel compounds with varied biological activities (Nedolya et al., 2015).

Chemiluminescence

The study of sulfanyl-substituted bicyclic dioxetanes has revealed base-induced chemiluminescence properties. These findings could have implications for the development of novel chemiluminescent materials for sensors and imaging applications, highlighting the potential utility of sulfanyl-substituted pyridine derivatives in material science (Watanabe et al., 2010).

Fluorescent Sensors

A water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+ has been developed, indicating the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological research, and medical diagnostics (Hagimori et al., 2011).

properties

IUPAC Name

5-(3-methoxyphenyl)sulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAQKPHNTPUHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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